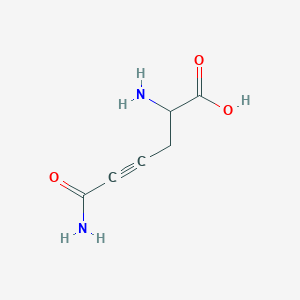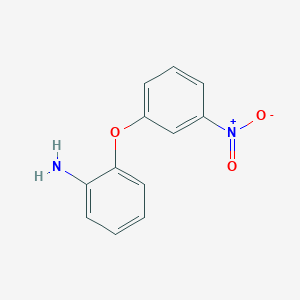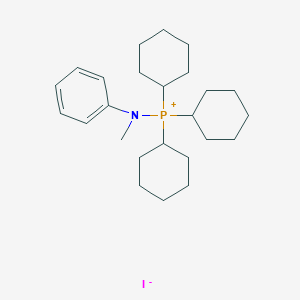
2,6-Diamino-6-oxohex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-6-oxohex-4-ynoic acid is a chemical compound with the molecular formula C6H8N2O3 It is characterized by the presence of two amino groups, a ketone group, and an alkyne group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-6-oxohex-4-ynoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminohex-4-ynoic acid dihydrochloride with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-6-oxohex-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols, oxo derivatives, and substituted amides .
Scientific Research Applications
2,6-Diamino-6-oxohex-4-ynoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-6-oxohex-4-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: Similar in structure but lacks the alkyne group.
2,6-Diamino-4-chloropyrimidine: Contains a pyrimidine ring instead of the alkyne group.
2,6-Diaminopyridine: Contains a pyridine ring and lacks the ketone group.
Uniqueness
2,6-Diamino-6-oxohex-4-ynoic acid is unique due to the presence of both amino and alkyne groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89020-46-2 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,6-diamino-6-oxohex-4-ynoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,2,7H2,(H2,8,9)(H,10,11) |
InChI Key |
GGGZGDVSEYTDJS-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)




![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)




